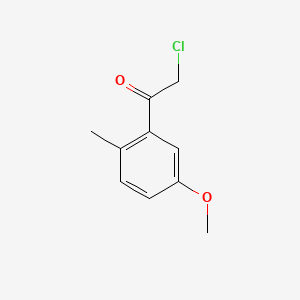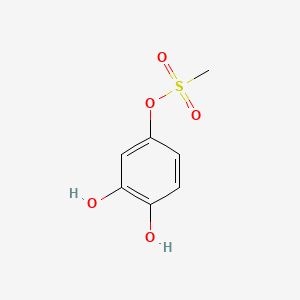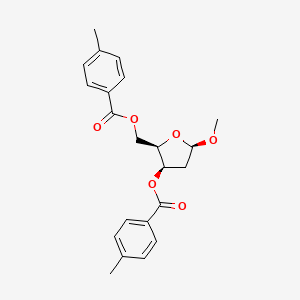
Ethyl 2-Ethoxy-4-methylbenzoate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is a deuterated compound with the molecular formula C12H6D10O3 and a molecular weight of 218.31 . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies . The deuterium labeling makes it a valuable tool for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d10 typically involves the esterification of 2-ethoxy-4-methylbenzoic acid with deuterated ethanol (C2D5OD) in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Ethoxy-4-methylbenzoate-d10 can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethoxy-4-methylbenzoic acid
Reduction: 2-Ethoxy-4-methylbenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Ethoxy-4-methylbenzoate-d10 has several applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in vivo.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of complex organic molecules and as a standard for quality control.
Mechanism of Action
The mechanism of action of Ethyl 2-Ethoxy-4-methylbenzoate-d10 is primarily related to its role as a labeled compound in analytical techniques. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound and study its interactions and transformations in various environments. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Ethoxy-4-methylbenzoate
- Ethyl 2-Methoxy-4-methylbenzoate
Ethyl 2-Ethoxy-4-methylbenzoate: (non-deuterated)
Uniqueness
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties compared to its non-deuterated counterparts. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where precise tracking and identification are crucial.
Properties
CAS No. |
1246819-13-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
218.318 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
PQLJVFJXXWBUPR-IZUSZFKNSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC |
Synonyms |
2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester-d10; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)


![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

